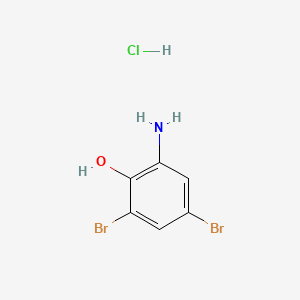
2-Amino-4,6-dibromophenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,6-dibromophenol hydrochloride is a chemical compound with the molecular formula C6H6Br2ClNO. It is known for its unique structure, which includes two bromine atoms, an amino group, and a phenol group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dibromophenol hydrochloride typically involves the bromination of 2-Aminophenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 4 and 6 positions of the phenol ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dibromophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 2-Aminophenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2-Aminophenol.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4,6-dibromophenol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dibromophenol hydrochloride involves its interaction with various molecular targets and pathways. The compound’s bromine atoms and amino group allow it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Amino-4-bromophenol: This compound has only one bromine atom and exhibits different reactivity and properties compared to 2-Amino-4,6-dibromophenol hydrochloride.
2-Amino-4,6-dichlorophenol: Similar structure but with chlorine atoms instead of bromine, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
100707-43-5 |
|---|---|
Molecular Formula |
C6H6Br2ClNO |
Molecular Weight |
303.38 g/mol |
IUPAC Name |
2-amino-4,6-dibromophenol;hydrochloride |
InChI |
InChI=1S/C6H5Br2NO.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H,9H2;1H |
InChI Key |
PCKBZDQNKQQIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















